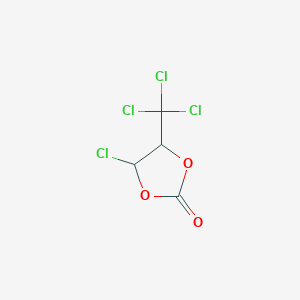
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a chloro group and a trichloromethyl group attached to a dioxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl ketones with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxolanone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound produced.
化学反应分析
Types of Reactions
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxolanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated dioxolanones and other reduced derivatives.
科学研究应用
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro and trichloromethyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
3-Trichloromethyl-4-chloro-5-isopropoxyisothiazole: Similar in structure but with an isothiazole ring instead of a dioxolanone ring.
4,5-Dichloroisothiazole-3-carboxylic acid: Contains a dichloroisothiazole ring and a carboxylic acid group.
Uniqueness
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific combination of a chloro group, a trichloromethyl group, and a dioxolanone ring
属性
CAS 编号 |
64843-12-5 |
|---|---|
分子式 |
C4H2Cl4O3 |
分子量 |
239.9 g/mol |
IUPAC 名称 |
4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H |
InChI 键 |
CVJWSKDZEVHUEL-UHFFFAOYSA-N |
规范 SMILES |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
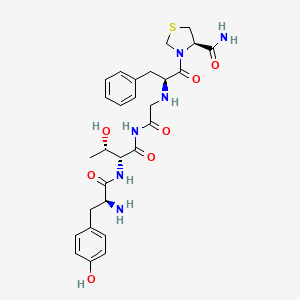
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

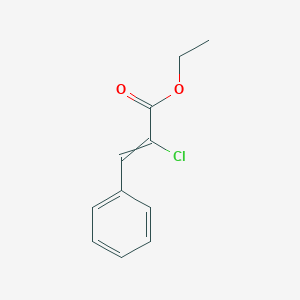
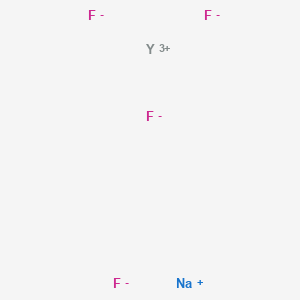
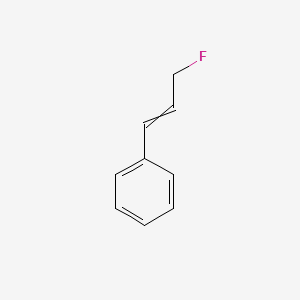
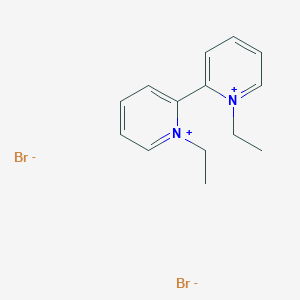
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
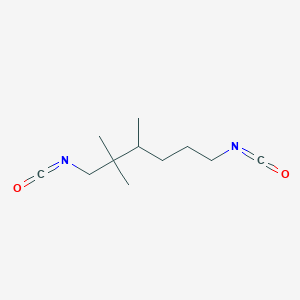
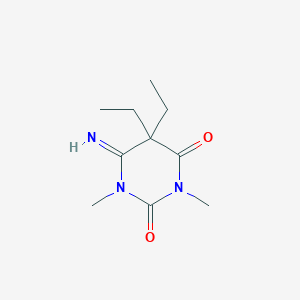
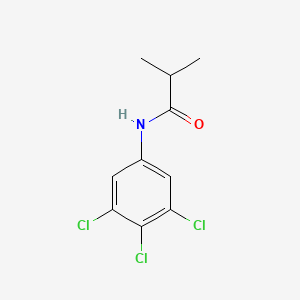
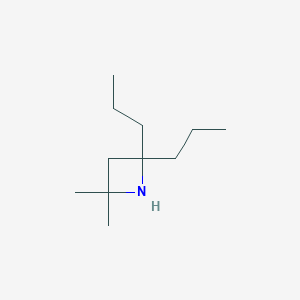
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
